molecular formula C11H8N2S B13958720 [1,4]Thiazepino[4,5-a]benzimidazole CAS No. 653-74-7

[1,4]Thiazepino[4,5-a]benzimidazole

Cat. No.: B13958720
CAS No.: 653-74-7
M. Wt: 200.26 g/mol
InChI Key: WETALTCVYZBJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4]Thiazepino[4,5-a]benzimidazole is a heterocyclic compound that features a unique fusion of a thiazepine ring with a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound allows it to interact with biological systems in unique ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4]Thiazepino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD) in solvents such as benzene, tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of the desired thiazepino derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,4]Thiazepino[4,5-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Solvents like ethanol, methanol, and DMF are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Mechanism of Action

The mechanism of action of [1,4]Thiazepino[4,5-a]benzimidazole involves its interaction with specific molecular targets within biological systems. For example, it has been shown to inhibit RNA replication in viruses by interfering with the viral replication machinery . The exact molecular pathways and targets involved in these interactions are still under investigation, but the compound’s structure suggests it can form stable complexes with various biomolecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,4]Thiazepino[4,5-a]benzimidazole is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable target for research, as it can offer new insights into the design and development of novel compounds with specific desired properties.

Properties

CAS No.

653-74-7

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

[1,4]thiazepino[4,5-a]benzimidazole

InChI

InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)12-11-5-7-14-8-6-13(10)11/h1-8H

InChI Key

WETALTCVYZBJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.